1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine
Overview
Description
1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine is a chemical compound with a molecular formula of C9H14N2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine typically involves the reaction of cyclobutyl hydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid. The reaction is carried out under reflux conditions to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, amine derivatives, and other functionalized compounds depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-amine
- 1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine
- 1-(1-cyclohexyl-1H-pyrazol-4-yl)ethan-1-amine
Uniqueness
1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs
Biological Activity
1-(1-Cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine is a heterocyclic organic compound characterized by its unique structural features, including a cyclobutyl group attached to a pyrazole ring. The molecular formula of this compound is , and it has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Structural Characteristics
The compound features:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms, contributing to its reactivity.
- Cyclobutyl Group : Provides conformational flexibility and distinct steric properties.
This combination of structural elements influences the compound's chemical reactivity and biological activity compared to other pyrazole derivatives.
Anticancer Properties
Research indicates that compounds containing the pyrazole moiety, including this compound, exhibit significant anticancer activities. They have been shown to inhibit the growth of various cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Lung Cancer
- Colorectal Cancer
The mechanisms underlying these activities often involve the inhibition of critical cellular targets such as topoisomerase II, EGFR, and microtubules, which are essential for cancer cell proliferation and survival .
Other Biological Activities
In addition to anticancer effects, this compound has been explored for other potential biological activities:
- Antimicrobial : Exhibits activity against various bacterial strains.
- Anti-inflammatory : Shows promise in reducing inflammation in preclinical models.
These properties suggest that the compound may serve as a useful scaffold for developing new therapeutic agents across multiple disease areas .
Synthesis and Evaluation
The synthesis of this compound typically involves reactions between cyclobutyl hydrazine and α,β-unsaturated carbonyl compounds under reflux conditions. Various reaction conditions can affect yield and purity, making optimization essential for further biological evaluation.
Comparative Studies
Comparative studies with other pyrazole derivatives reveal that the cyclobutyl group significantly alters the pharmacological profile of the compound. For instance, derivatives with different cyclic groups (e.g., cyclopropyl or cyclohexyl) show varying degrees of biological activity, highlighting the importance of structural modifications in drug design .
Data Table: Biological Activities of Pyrazole Derivatives
Properties
IUPAC Name |
1-(1-cyclobutylpyrazol-4-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7(10)8-5-11-12(6-8)9-3-2-4-9/h5-7,9H,2-4,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPFIFGQROIGJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C2CCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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